molecular formula C18H15ClN2O2 B3009797 5-chloro-2-methoxy-N-(2-methylquinolin-5-yl)benzamide CAS No. 878725-36-1

5-chloro-2-methoxy-N-(2-methylquinolin-5-yl)benzamide

Cat. No.: B3009797
CAS No.: 878725-36-1
M. Wt: 326.78
InChI Key: JASJLNHFKRGNHX-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-(2-methylquinolin-5-yl)benzamide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by its unique structure, which includes a chloro group, a methoxy group, and a quinoline moiety attached to a benzamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-(2-methylquinolin-5-yl)benzamide can be achieved through several synthetic routes. One common method involves the reaction of 5-chloro-2-methoxybenzoic acid with 2-methylquinoline-5-amine in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is typically carried out in an organic solvent like dichloromethane under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-(2-methylquinolin-5-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-chloro-2-methoxy-N-(2-methylquinolin-5-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-(2-methylquinolin-5-yl)benzamide involves its interaction with specific molecular targets. It may act as an inhibitor by binding to the active site of enzymes or receptors, thereby blocking their activity. The pathways involved may include signal transduction pathways that regulate cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-methoxy-N-(2-methylquinolin-4-yl)benzamide
  • 5-chloro-2-methoxy-N-(2-phenylethyl)benzamide
  • 2-amino-5-chloro-N,3-dimethylbenzamide

Uniqueness

5-chloro-2-methoxy-N-(2-methylquinolin-5-yl)benzamide is unique due to its specific substitution pattern on the benzamide and quinoline rings, which may confer distinct biological and chemical properties compared to similar compounds .

Properties

IUPAC Name

5-chloro-2-methoxy-N-(2-methylquinolin-5-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c1-11-6-8-13-15(20-11)4-3-5-16(13)21-18(22)14-10-12(19)7-9-17(14)23-2/h3-10H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JASJLNHFKRGNHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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